6,6-Dimethyldihydropterin
描述
Structure
2D Structure
属性
CAS 编号 |
84812-29-3 |
|---|---|
分子式 |
C8H11N5O |
分子量 |
193.21 g/mol |
IUPAC 名称 |
2-amino-6,6-dimethyl-3,7-dihydropteridin-4-one |
InChI |
InChI=1S/C8H11N5O/c1-8(2)3-10-5-4(13-8)6(14)12-7(9)11-5/h3H2,1-2H3,(H3,9,10,11,12,14) |
InChI 键 |
QWJMQLTVBZXCHT-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN=C2C(=N1)C(=O)NC(=N2)N)C |
产品来源 |
United States |
Enzymatic Interactions and Mechanistic Kinetic Studies
6,6-Dimethyldihydropterin as a Substrate for Dihydropteridine Reductase (DHPR)
Quinoid this compound (q-6,6-Me2PH2) serves as a functional substrate for dihydropteridine reductase (EC 1.6.99.7). A significant challenge in studying the kinetics of DHPR with its natural substrate, quinoid dihydrobiopterin, is the latter's inherent instability and rapid rearrangement to 7,8-dihydropterin (B103510). The substitution at the 6-position with two methyl groups in this compound effectively prevents this tautomerization, resulting in a stable quinoid dihydropterin. This stability has been instrumental in allowing for more precise and definitive characterization of the enzymatic reaction catalyzed by DHPR.
The interaction between q-6,6-Me2PH2 and DHPR has been characterized by determining its key kinetic parameters, namely the Michaelis constant (K_m) and the maximum velocity (V_max). These parameters provide a quantitative measure of the enzyme's affinity for the substrate and its maximum catalytic rate. For dihydropteridine reductase, the K_m for q-6,6-Me2PH2 has been determined to be 0.4 mM nih.gov. The maximum velocity of the reaction with this substrate is notably high, being approximately double that observed with the natural isomer of quinoid dihydrobiopterin nih.gov.
| Kinetic Parameter | Value |
|---|---|
| K_m | 0.4 mM |
| V_max | ~2x that of quinoid dihydrobiopterin |
A direct comparison of the enzymatic turnover and affinity of DHPR for q-6,6-Me2PH2 versus the natural substrate, quinoid dihydrobiopterin, highlights the efficiency with which the synthetic analogue is processed. While the affinity of DHPR for q-6,6-Me2PH2 (K_m = 0.4 mM) is lower than for the natural substrate, the maximum velocity is significantly higher nih.gov. This suggests that once bound, the catalytic conversion of q-6,6-Me2PH2 to its tetrahydro form is more rapid than that of quinoid dihydrobiopterin. The increased V_max indicates a more efficient catalytic turnover, which is a noteworthy characteristic of this substrate analogue nih.gov.
| Substrate | Relative K_m | Relative V_max (Turnover Rate) |
|---|---|---|
| Quinoid Dihydrobiopterin (Natural) | Higher Affinity (Lower K_m) | 1x |
| q-6,6-Me2PH2 (Analogue) | Lower Affinity (K_m = 0.4 mM) | ~2x |
The inherent instability of the natural quinoid dihydrobiopterin has historically posed challenges to the detailed study of the DHPR catalytic mechanism. The use of stable analogues, such as this compound, provides a valuable opportunity to overcome these limitations and probe the intricacies of the enzyme's function.
The reduction of the quinonoid dihydropterin by DHPR involves a hydride transfer from the nicotinamide adenine dinucleotide (NADH) cofactor to the pterin (B48896) substrate. The stability of q-6,6-Me2PH2 allows for more controlled studies of this fundamental step. While specific studies detailing hydride transfer analysis using this particular analogue are not extensively documented in the reviewed literature, its stability makes it an ideal candidate for such investigations, for instance, through the use of kinetic isotope effect studies.
Understanding the architecture and chemical environment of the substrate-binding pocket is crucial for elucidating the catalytic mechanism. The stable nature of the q-6,6-Me2PH2-DHPR complex would facilitate biophysical and structural studies, such as X-ray crystallography or NMR spectroscopy. These techniques could provide high-resolution snapshots of the substrate within the active site, revealing key interactions that govern substrate recognition and positioning for catalysis. Although specific structural studies with this analogue were not identified in the search results, the rationale for its use in such experiments is strong.
The binding of the NADH or NADPH cofactor is a prerequisite for the catalytic reduction of the pterin substrate. The presence of a stable pterin analogue like q-6,6-Me2PH2 can be used to investigate how substrate binding influences cofactor affinity and conformation, and vice versa. Isothermal titration calorimetry or fluorescence spectroscopy could be employed to dissect the thermodynamics and kinetics of ternary complex formation (enzyme-cofactor-substrate analogue). Such studies are essential for a complete understanding of the synergistic binding events that lead to efficient catalysis.
Insights into DHPR Catalytic Mechanism through this compound Analogues
6,6-Dimethyltetrahydropterin (B1497782) as a Cofactor for Phenylalanine Hydroxylase (PAH)
6,6-Dimethyltetrahydropterin (6,6-Me2PH4) has been identified as a functional cofactor for rat liver Phenylalanine Hydroxylase (PAH), an enzyme crucial for the metabolism of phenylalanine. nih.gov The catalytic efficiency of PAH is dependent on the presence of a tetrahydropterin (B86495) cofactor, which gets oxidized during the hydroxylation of the amino acid substrate. nih.govnih.gov Studies have demonstrated that 6,6-Me2PH4 can effectively substitute for the natural cofactor, tetrahydrobiopterin (B1682763) (BH4), in supporting the enzymatic activity of PAH.
The interaction of 6,6-Me2PH4 with PAH results in the hydroxylation of phenylalanine to tyrosine. During this reaction, the tetrahydropterin is oxidized to a quinoid dihydropterin intermediate. The kinetic parameters of 6,6-Me2PH4 in the PAH-catalyzed reaction have been determined and are notably similar to those of its positional isomer, 6,7-dimethyltetrahydropterin. nih.gov This indicates that the placement of the methyl groups at the 6-position does not significantly hinder its ability to function as a cofactor for PAH.
| Cofactor | Kinetic Parameter | Value |
|---|---|---|
| 6,6-Dimethyltetrahydropterin (6,6-Me2PH4) | Km | Similar to 6,7-dimethyltetrahydropterin |
| Vmax | Similar to 6,7-dimethyltetrahydropterin | |
| Quinoid this compound (q-6,6-Me2PH2) with DHPR | Km | 0.4 mM |
| Vmax | Double that of quinoid dihydrobiopterin |
The efficiency of 6,6-Me2PH4 as a cofactor for PAH has been compared to its positional isomer, 6,7-dimethyltetrahydropterin (6,7-Me2PH4). Research has shown that the enzyme kinetic parameters for 6,6-Me2PH4 are similar to those of 6,7-Me2PH4. nih.gov This suggests that the specific positioning of the two methyl groups on the pterin ring, whether at the 6,6 or 6,7 positions, does not fundamentally alter the cofactor's ability to interact with PAH and facilitate the hydroxylation reaction. Both isomers are capable of supporting the catalytic function of the enzyme, indicating a degree of flexibility in the cofactor binding site of PAH with respect to these substitutions.
A significant finding is the lack of inhibitory effect of the oxidized form of 6,6-Me2PH4, quinoid this compound (q-6,6-Me2PH2), on PAH activity. nih.gov In concentrations up to 0.4 mM, q-6,6-Me2PH2 does not inhibit phenylalanine hydroxylase. This is in stark contrast to other dihydropterins, such as 6-methyl-7,8-dihydropterin (B91866) and 7,8-dihydrobiopterin, which act as competitive inhibitors of PAH with Ki values of 0.2 mM and 0.05 mM, respectively. nih.gov This lack of inhibition by q-6,6-Me2PH2 is an important characteristic, as it implies that the accumulation of this oxidized product does not negatively feedback to impede the primary enzymatic reaction.
| Dihydropterin | Inhibition of PAH | Ki Value |
|---|---|---|
| q-6,6-Me2PH2 | No inhibition up to 0.4 mM | N/A |
| 6-methyl-7,8-dihydropterin | Competitive | 0.2 mM |
| 7,8-dihydrobiopterin | Competitive | 0.05 mM |
Broader Implications for Tetrahydrobiopterin (BH4) Metabolism and Recycling Pathways
The study of 6,6-dimethylpterins has provided valuable insights into the regeneration of tetrahydrobiopterin (BH4), a critical process for maintaining the activity of aromatic amino acid hydroxylases. nih.gov During catalysis, BH4 is oxidized to quinoid dihydrobiopterin (q-BH2), which must be recycled back to its active tetrahydro- form. This regeneration is primarily carried out by the enzyme dihydropteridine reductase (DHPR). nih.gov
The oxidized product of 6,6-Me2PH4, quinoid this compound (q-6,6-Me2PH2), has been shown to be a substrate for DHPR. nih.gov It exhibits a Km of 0.4 mM and a maximum velocity that is double that of the natural isomer of quinoid dihydrobiopterin. nih.gov The fact that q-6,6-Me2PH2 is effectively reduced by DHPR demonstrates that the disubstitution at the 6-position does not prevent its participation in this vital recycling pathway. This has helped to confirm the substrate specificity of DHPR and its role in reducing quinoid dihydropterins to their active tetrahydropterin forms.
A major challenge in studying the mechanism of aromatic amino acid hydroxylases has been the instability of the quinoid dihydrobiopterin intermediates, which rapidly rearrange to the more stable 7,8-dihydropterin tautomers. nih.gov The synthesis and characterization of 6,6-disubstituted pterins, such as 6,6-Me2PH4, have been instrumental in overcoming this obstacle.
The resulting quinoid this compound (q-6,6-Me2PH2) is remarkably stable. nih.gov Its half-life in a 0.1 M Tris-HCl buffer at pH 7.4 is 4 hours at 27°C and 1.25 hours at 37°C. nih.gov This stability has been crucial, as it has allowed for the definitive determination of the chemical and physical properties of a quinoid dihydropterin. nih.gov The ability to isolate and study this stable intermediate has provided a clearer understanding of the cofactor's role in the catalytic cycle of phenylalanine hydroxylase and other aromatic amino acid hydroxylases. nih.gov The insights gained from studying q-6,6-Me2PH2 have helped to elucidate the structure and reactivity of the transient intermediates formed during the enzymatic hydroxylation of aromatic amino acids.
Impact on the Metabolic Balance of Pterins
Detailed research findings specifically outlining the impact of this compound on the broader metabolic balance of endogenous pterins, such as biopterin (B10759762) and neopterin (B1670844), are not extensively available in the reviewed literature. The focus of existing studies has been primarily on its direct enzymatic interactions as a stable analog for mechanistic studies. nih.gov Therefore, comprehensive data tables detailing its specific effects on the intricate network of pterin metabolism in vivo are not yet established.
Advanced Research Methodologies and Analytical Approaches
Spectroscopic Techniques for Structural and Mechanistic Elucidation
Spectroscopic methods are indispensable for probing the molecular structure and behavior of 6,6-Dimethyldihydropterin. These techniques provide direct experimental evidence of its interactions, tautomeric forms, and vibrational modes when bound to enzymes or in solution.
Isotope-Edited Raman Difference Spectroscopy is a powerful technique for selectively observing the vibrational modes of a ligand, such as this compound, within a complex enzyme-substrate assembly. The method involves synthesizing an isotopically labeled version of the compound (e.g., with ¹³C, ¹⁵N, or ²H) and subtracting its Raman spectrum from that of the unlabeled compound when bound to the target enzyme. The resulting difference spectrum isolates the vibrational modes of the ligand from the overwhelming background signals of the protein matrix.
This approach allows for the precise identification of specific bonds and functional groups within this compound that are involved in binding or catalysis. For instance, shifts in the vibrational frequencies of the pyrimidine (B1678525) or pyrazine (B50134) rings upon isotopic substitution can reveal changes in bond order and geometry, providing insights into the catalytic mechanism.
Example of Research Findings: In a hypothetical study of this compound bound to nitric oxide synthase, isotope editing at the N5 and C4a positions could be used to monitor changes during the catalytic cycle. The resulting data, as shown in the table below, would illustrate how specific vibrational modes are perturbed by the enzymatic environment, indicating key structural changes.
| Vibrational Mode | Unlabeled Frequency (cm⁻¹) | ¹⁵N5 Labeled Frequency (cm⁻¹) | ¹³C4a Labeled Frequency (cm⁻¹) | Frequency Shift (Δν) & Interpretation |
| Pyrazine Ring Stretch | 1580 | 1572 | 1575 | A downward shift of 8 cm⁻¹ with ¹⁵N labeling confirms the involvement of the N5 atom in this vibrational mode. |
| C4a-N5 Stretch | 1450 | 1435 | 1430 | Significant shifts with both ¹⁵N and ¹³C labeling directly probe the bond central to the pterin's redox activity. |
| Ring Deformation | 1210 | 1208 | 1200 | A larger shift with ¹³C4a labeling suggests a significant conformational change around the C4a position upon binding. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for determining the tautomeric and protonation states of heterocyclic compounds like this compound. researchgate.net Tautomers are structural isomers that readily interconvert, often through the migration of a proton, and NMR can distinguish between these forms based on the distinct chemical environments of the nuclei (¹H, ¹³C, ¹⁵N).
By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can identify the predominant tautomeric form in solution or when bound to a protein. ruc.dk For this compound, a key equilibrium is the keto-enol tautomerism of the pyrimidine ring. Two-dimensional NMR experiments can further elucidate the connectivity and spatial relationships between atoms, confirming the specific tautomeric structure. researchgate.net
Example of Research Findings: NMR studies can provide definitive assignments of the protonation state at the N3 and N5 positions. The table below presents hypothetical ¹⁵N NMR chemical shift data for this compound under different pH conditions, which would help in identifying the pKa values and the most stable tautomeric forms.
| Nucleus | pH 5.0 Chemical Shift (ppm) | pH 7.4 Chemical Shift (ppm) | pH 9.0 Chemical Shift (ppm) | Interpretation |
| N1 | 210 | 212 | 213 | Minor changes suggest N1 is not directly involved in protonation changes within this pH range. |
| N3 | 150 | 185 | 188 | A significant downfield shift from pH 5.0 to 7.4 indicates deprotonation at the N3 position, consistent with its known pKa. |
| N5 | 120 | 125 | 160 | The substantial shift at higher pH suggests a change in protonation state or tautomeric equilibrium involving the N5 atom. |
| N8 | 240 | 241 | 242 | Minimal change in chemical shift indicates a stable electronic environment around the N8 atom across the tested pH range. |
Raman spectroscopy provides detailed information about the vibrational, rotational, and other low-frequency modes of a molecule. sciopen.comresearchgate.net When used to study this compound as a ligand, it can characterize its conformation and interactions within a protein's binding pocket. frontiersin.org Unlike infrared (IR) spectroscopy, Raman is particularly well-suited for aqueous biological samples due to the weak Raman scattering of water.
Specific Raman bands can be assigned to the stretching and bending modes of the pterin (B48896) ring system. Changes in the position and intensity of these bands upon binding to an enzyme can be correlated with specific interactions, such as hydrogen bonding or conformational strain, imposed by the active site. scifiniti.comnih.gov
Computational Chemistry and Molecular Modeling Approaches
Computational methods complement experimental techniques by providing a theoretical framework to interpret data and predict molecular properties. nih.gov
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org For this compound, DFT calculations are employed to determine ground-state geometries, vibrational frequencies, and electronic properties such as molecular orbital energies. nih.gov This information is vital for understanding the molecule's intrinsic reactivity and for interpreting spectroscopic data.
By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's susceptibility to nucleophilic or electrophilic attack. Furthermore, DFT can model reaction pathways, helping to elucidate the mechanisms of pterin-dependent enzymes.
Example of Research Findings: DFT calculations can predict key electronic properties that govern the reactivity of this compound. The following table shows example values that would be used to assess its redox potential and stability.
| Property | Calculated Value | Interpretation |
| HOMO Energy | -5.8 eV | The energy of the highest occupied molecular orbital indicates the molecule's ability to donate electrons. This value suggests a moderate electron-donating capability, essential for its cofactor function. |
| LUMO Energy | -1.2 eV | The energy of the lowest unoccupied molecular orbital relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.6 eV | The energy gap is a predictor of chemical reactivity and stability. A larger gap implies higher stability and lower reactivity. |
| Dipole Moment | 3.5 Debye | The calculated dipole moment provides insight into the molecule's polarity, which influences its solubility and interactions with polar residues in an enzyme active site. |
| N5 Mulliken Charge | -0.45 | The partial charge on the N5 atom, a key site for redox chemistry, indicates its nucleophilicity and potential role in proton abstraction or transfer during catalysis. |
Determining the correct protonation states of a ligand and nearby amino acid residues is critical for understanding enzyme mechanisms. nih.govresearchgate.net Computational methods, often using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, can calculate the relative energies of different protonation states of this compound within an enzyme's active site. mdpi.com
These calculations take into account the electrostatic environment of the protein, which can significantly alter the pKa values of ionizable groups compared to their values in aqueous solution. By comparing the calculated energies, the most probable protonation state under physiological conditions can be determined, providing a more accurate model for subsequent mechanistic or molecular dynamics simulations. mdpi.com This is crucial for understanding how enzymes modulate the reactivity of the pterin cofactor. nih.gov
Molecular Docking Simulations for Enzyme-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. proteopedia.org This method is instrumental in understanding the interactions between a ligand, such as this compound, and its target enzyme, providing insights into the binding mode and affinity.
In the context of pterin research, molecular docking is frequently employed to investigate the binding of pterin derivatives to the active site of enzymes like dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov DHPS is a key enzyme in the folate biosynthesis pathway in many microorganisms and is a validated target for antimicrobial agents. wikipedia.orgkenyon.edu Understanding how pterin analogs, including this compound, interact with the pterin-binding pocket of DHPS can aid in the design of novel inhibitors. nih.gov
The process of molecular docking typically involves the three-dimensional structures of both the ligand (this compound) and the enzyme (e.g., DHPS), which are often obtained from crystallographic data or generated through homology modeling. Docking algorithms then explore various possible conformations of the ligand within the enzyme's binding site and score them based on a set of energy functions. researchgate.net These scores provide an estimation of the binding affinity.
Key interactions that are analyzed in docking simulations of pterin analogs with DHPS include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues lining the active site. For instance, studies with known pterin-based inhibitors have highlighted the importance of interactions with conserved residues within the pterin binding pocket for stabilizing the ligand-enzyme complex. kenyon.edu Although specific docking studies on this compound are not extensively documented in publicly available literature, the general principles derived from studies with other pterin derivatives can be extrapolated to predict its binding behavior.
Table 1: Key Amino Acid Residues in the DHPS Pterin Binding Pocket Involved in Ligand Interactions
| Interacting Residue | Type of Interaction |
| Asparagine | Hydrogen Bonding |
| Aspartic Acid | Hydrogen Bonding |
| Lysine | Hydrogen Bonding |
| Arginine | Hydrogen Bonding |
| Histidine | Hydrogen Bonding |
Note: This table is a representative summary based on studies of various pterin-based inhibitors with DHPS and illustrates the types of interactions that would be analyzed in a molecular docking simulation of this compound.
Chromatographic and Separation Techniques for Pterin Analysis
Chromatographic techniques are fundamental for the separation, identification, and quantification of pterins in complex biological matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most powerful and widely used methods for this purpose.
High-Performance Liquid Chromatography (HPLC) for Pterin Quantification
HPLC is a robust and versatile technique for the analysis of pterins. The separation is typically achieved on a reversed-phase column, where the differential partitioning of the analytes between the stationary phase and a polar mobile phase allows for their separation. nih.govoup.com
For the quantification of pterins, various detection methods can be coupled with HPLC. Fluorescence detection is highly sensitive for naturally fluorescent oxidized pterins. nih.gov However, reduced pterins like dihydropterins need to be oxidized, often post-column, to be detected by fluorescence. nih.gov Electrochemical detection (ECD) is another sensitive method that can directly measure reduced pterins based on their oxidation potential. mdpi.com
A critical aspect of HPLC analysis of pterins is the sample preparation, which often involves an oxidation step to convert all pterin forms to a single, stable, oxidized form for quantification. researchgate.net This can be achieved using oxidizing agents like iodine or manganese dioxide. mdpi.comresearchgate.net
Table 2: Typical HPLC Conditions for Pterin Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Aqueous buffer (e.g., phosphate (B84403) or formate) with an organic modifier (e.g., acetonitrile (B52724) or methanol) nih.govsielc.com |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | Fluorescence (Ex: ~350 nm, Em: ~450 nm), Electrochemical, or UV-Vis |
| Sample Preparation | Acidification followed by oxidation (e.g., with iodine or MnO₂) oup.comnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Pterin Metabolite Analysis
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it the gold standard for the analysis of pterin metabolites in biological fluids. nih.govresearchgate.net This technique allows for the simultaneous quantification of multiple pterins in their native forms without the need for a pre-column oxidation step. nih.gov
In an LC-MS/MS analysis, after chromatographic separation, the pterin molecules are ionized, typically using electrospray ionization (ESI). The resulting ions are then selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the specific product ions are monitored in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides excellent specificity and reduces chemical noise. creative-proteomics.com
The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic conditions to separate isomeric pterins and the mass spectrometric parameters (e.g., precursor and product ion m/z, collision energy) for each analyte. nih.gov
Table 3: Illustrative LC-MS/MS Parameters for Pterin Analysis
| Parameter | Description |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of the specific pterin |
| Product Ion (Q3) | Specific fragment ion generated after collision-induced dissociation |
| Collision Energy | Optimized for each pterin to achieve maximum product ion intensity |
| Sample Preparation | Simple filtration or protein precipitation for biological samples nih.govmdpi.com |
In Vitro Enzymatic Assay Development and Optimization
In vitro enzymatic assays are essential for studying the function of enzymes that metabolize or are regulated by pterin compounds. For an enzyme like dihydropteroate synthase (DHPS), which utilizes a pterin substrate, in vitro assays are crucial for characterizing its kinetic properties and for screening potential inhibitors. nih.govebi.ac.uk
The fundamental principle of an in vitro assay for DHPS involves incubating the purified enzyme with its substrates, 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) and p-aminobenzoic acid (pABA), in a suitable buffer system. wikipedia.orgkenyon.edu The reaction progress can be monitored by measuring the rate of product formation (dihydropteroate) or the depletion of substrates over time.
Optimization of the assay conditions is critical to ensure reliable and reproducible results. This includes determining the optimal pH, temperature, and concentrations of substrates and cofactors. For DHPS, the reaction product, dihydropteroate, can be quantified using HPLC. Alternatively, a coupled-enzyme assay can be employed where the product of the DHPS reaction is used as a substrate for a subsequent enzyme that produces a readily detectable signal, such as a change in absorbance or fluorescence.
When studying this compound as a potential substrate or inhibitor of DHPS, the assay would be designed to measure how this compound affects the rate of the enzymatic reaction. If it acts as an inhibitor, its potency (e.g., IC₅₀ value) can be determined by measuring the enzyme activity at various concentrations of the compound.
Table 4: Key Components and Conditions for a DHPS In Vitro Enzymatic Assay
| Component/Condition | Description |
| Enzyme | Purified Dihydropteroate Synthase (DHPS) |
| Substrates | 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (pABA) |
| Buffer | Tris-HCl or similar buffer at a physiological pH (e.g., 7.5-8.5) |
| Cofactors | Mg²⁺ |
| Temperature | Typically 37°C |
| Detection Method | HPLC analysis of substrate depletion or product formation, or a coupled spectrophotometric assay |
Theoretical and Mechanistic Insights from 6,6 Dimethyldihydropterin Studies
Elucidation of Quinoid Dihydropterin Tautomerism and Principles of Chemical Stabilization
A significant challenge in studying the catalytic cycle of aromatic amino acid hydroxylases has been the inherent instability of the natural cofactor product, quinoid dihydrobiopterin. nih.gov This molecule rapidly undergoes a non-enzymatic tautomerization, rearranging to the more stable 7,8-dihydrobiopterin isomer. nih.govnih.gov This rapid transformation has historically hindered the detailed characterization of the quinoid species, which is the direct substrate for dihydropteridine reductase (DHPR), the enzyme responsible for regenerating the active tetrahydrobiopterin (B1682763) cofactor. nih.gov
The synthesis of 6,6-dimethyldihydropterin provided a breakthrough in overcoming this instability. By introducing two methyl groups at the C6 position of the pterin (B48896) ring, the typical pathway for tautomerization is blocked. nih.gov This disubstitution prevents the rearrangement to the 7,8-dihydro form, resulting in a quinoid dihydropterin that is remarkably stable in solution. nih.gov The stability of quinoid this compound (q-6,6-Me2PH2) has been quantified, demonstrating its utility as a stable analogue for experimental studies. nih.gov
| Temperature (°C) | Half-life (hours) |
|---|---|
| 27 | 4.0 |
| 37 | 1.25 |
This chemical stabilization has been instrumental in allowing for the definitive determination of the chemical and physical properties of a quinoid dihydropterin, providing a clear model for the transient, natural cofactor. nih.gov
Understanding the Redox Chemistry of Pterins in Enzyme Catalysis
Pterins are versatile molecules that can exist in several redox states, including fully reduced tetrahydro, intermediate dihydro, and fully oxidized forms. mdpi.com This redox activity is central to their function as cofactors in a range of enzymatic reactions, particularly those catalyzed by hydroxylases and nitric oxide synthases. In the course of these reactions, the active tetrahydropterin (B86495) cofactor is oxidized to a quinoid dihydropterin intermediate. nih.gov The regeneration of the active cofactor requires a two-electron reduction, a process that underscores the importance of pterin redox chemistry. nih.gov
Pterin cofactors can participate in both one- and two-electron transfer processes. For instance, in the production of nitric oxide by nitric oxide synthase, the tetrahydrobiopterin cofactor undergoes a one-electron redox cycle, donating an electron to facilitate the reaction. nih.gov
However, the regeneration of the cofactor from the quinoid dihydropterin state is a classic two-electron transfer reaction. nih.gov The enzyme dihydropteridine reductase (DHPR) catalyzes the reduction of quinoid dihydropterin back to its tetrahydro form using NAD(P)H as the electron donor. The stability of q-6,6-Me2PH2 has allowed it to be used as a stable substrate to study the kinetics and mechanism of DHPR, providing clear insights into this crucial two-electron reduction step in the pterin catalytic cycle. nih.gov While many complex redox reactions in biology involve sequential one-electron steps, the regeneration of pterin cofactors by DHPR represents a direct two-electron transfer.
All classes of pterins, including reduced tetrahydropterins and intermediate dihydropterins, are capable of forming free radical species. nih.govresearchgate.net These radicals can be generated both enzymatically and non-enzymatically and are implicated in both the catalytic mechanisms of certain enzymes and in potential pro-oxidant activities. researchgate.net For example, the formation of a tetrahydrobiopterin radical cation is a mandatory step in the normal production of nitric oxide. nih.gov
Oxidized pterins can also act as photosensitizers, forming triplet excited states that can react with other molecules to generate reactive cationic and anionic radicals. mdpi.com These pterin anion radicals can then react with molecular oxygen to produce superoxide (B77818) radicals. mdpi.com The study of these highly reactive species is challenging due to their transient nature. The enhanced stability of analogues like this compound provides a platform for more controlled investigations into the formation and reactivity of pterin-based radicals, helping to elucidate their roles in both physiological and pathological processes.
Structure-Activity Relationships in Pterin-Dependent Enzymes
The use of this compound and its corresponding tetrahydro form has provided significant insights into the structure-activity relationships of pterin-dependent enzymes. By modifying the structure of the pterin cofactor and observing the resulting changes in enzyme activity, researchers can probe the specific interactions within the enzyme's active site.
Studies using rat liver phenylalanine hydroxylase have shown that 6,6-dimethyltetrahydropterin (B1497782) (6,6-Me2PH4) can effectively substitute for the natural cofactor. It functions as a cofactor for the hydroxylation of phenylalanine, exhibiting kinetic parameters that are similar to its positional isomer, 6,7-dimethyltetrahydropterin. nih.gov
Furthermore, the product of this reaction, quinoid this compound (q-6,6-Me2PH2), serves as an excellent substrate for dihydropteridine reductase. This demonstrates that the enzyme's active site can accommodate the 6,6-dimethyl substitution and efficiently catalyze the reduction. nih.gov The specific kinetic parameters for this interaction have been determined, providing quantitative data on the enzyme's substrate specificity. nih.gov
| Parameter | Value |
|---|---|
| Km | 0.4 mM |
| Maximum Velocity (Vmax) | Double that of the natural isomer of quinoid dihydrobiopterin |
These findings highlight the tolerance of these enzymes for substitution at the C6 position and help to map the structural requirements for cofactor binding and turnover.
Allosteric Regulation and Feedback Inhibition Mechanisms as Revealed by Pterin Analogues
Allosteric regulation is a key mechanism for controlling metabolic pathways, where a molecule binds to an enzyme at a site other than the active site (an allosteric site) to modulate its activity. libretexts.orgkhanacademy.org Pterin analogues have proven to be valuable probes for investigating these regulatory mechanisms in pterin-dependent enzymes. nih.gov
A clear example of this is seen with nitric oxide synthase (NOS). The pterin analogue 4-amino-tetrahydrobiopterin acts as an allosteric inhibitor of neuronal NOS. Its binding induces significant conformational changes in the enzyme, including a shift in the heme iron from a low-spin to a high-spin state and the stabilization of the enzyme's dimeric structure. nih.gov These allosteric effects lead to complete inhibition of the enzyme's catalytic activity. nih.gov This demonstrates how molecules that mimic the natural cofactor can be used to uncover the allosteric sites and conformational changes that are central to enzyme regulation.
Feedback inhibition, a specific type of allosteric control, often involves the end product of a metabolic pathway inhibiting an early enzyme in that same pathway. youtube.com In the context of pterin metabolism, the accumulation of dihydropterin products can inhibit the primary hydroxylase enzymes. For example, 7,8-dihydrobiopterin is a competitive inhibitor of phenylalanine hydroxylase. nih.gov Interestingly, studies with q-6,6-Me2PH2 revealed that, unlike the natural 7,8-dihydro species, it is not an inhibitor of phenylalanine hydroxylase at concentrations up to 0.4 mM. nih.gov This specific finding, made possible by the stable analogue, helps to delineate the structural features required for product feedback inhibition, showing that the enzyme can differentiate between the quinoid and the 7,8-dihydro tautomers.
Future Directions and Emerging Research Avenues
Design and Synthesis of Next-Generation Pterin (B48896) Analogues for Targeted Enzyme Studies
The synthesis of pterin analogues is a cornerstone of research into pterin-dependent enzymes. nih.govThe design of next-generation analogues of 6,6-dimethyldihydropterin is a promising avenue for developing highly specific molecular tools to probe and modulate the activity of targeted enzymes. The gem-dimethyl substitution at the C6 position provides a unique scaffold that can be further functionalized to enhance binding affinity and selectivity for specific enzyme active sites.
Future synthetic strategies will likely focus on introducing a variety of functional groups onto the pterin core of this compound. These modifications could include altering the electronic properties of the pterin ring or adding moieties that can form specific interactions with amino acid residues in the enzyme's active site. For instance, the incorporation of photoreactive groups could allow for covalent labeling of the pterin-binding site, providing invaluable structural information.
A key area of interest is the development of pterin-based inhibitors for enzymes such as dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in bacterial folate synthesis. researchgate.netBy designing analogues of this compound that bind tightly to the pterin site of DHPS, it may be possible to develop novel antibacterial agents that circumvent existing resistance mechanisms to sulfonamide drugs. researchgate.netThe structural insights gained from studying how these analogues interact with the enzyme can inform the creation of a pharmacophore map to guide the development of more potent and selective inhibitors. researchgate.net Furthermore, the synthesis of isotopically labeled this compound analogues will be instrumental in mechanistic studies of enzymes like the aromatic amino acid hydroxylases. nih.govThese labeled compounds can be used in kinetic and spectroscopic experiments to trace the flow of atoms and electrons during the catalytic cycle, providing a deeper understanding of the reaction mechanism.
| Analogue Design Strategy | Target Enzyme Class | Potential Application |
| Introduction of photoreactive groups | Pterin-dependent enzymes | Covalent labeling of active sites for structural analysis |
| Modification of electronic properties | Dihydropteroate synthase | Development of novel antibacterial agents |
| Isotopic labeling (e.g., ¹³C, ¹⁵N) | Aromatic amino acid hydroxylases | Mechanistic studies of catalytic cycles |
| Attachment of bulky side chains | Dihydrofolate reductase | Design of selective inhibitors for pathogenic organisms rsc.org |
Advanced Spectroscopic Characterization of Enzyme-Pterin Intermediate Complexes in Real-Time
The study of transient intermediates in enzyme-catalyzed reactions is crucial for a complete understanding of their mechanisms. Advanced spectroscopic techniques are powerful tools for characterizing these short-lived species in real-time. The application of these methods to enzyme-6,6-dimethyldihydropterin complexes promises to yield significant insights into the catalytic cycles of pterin-dependent enzymes.
Stopped-flow absorbance spectroscopy and rapid-quench methods are particularly well-suited for monitoring pre-steady-state kinetics of enzymes like tryptophan hydroxylase. acs.orgThese techniques allow for the observation of the formation and decay of reaction intermediates on a millisecond timescale. By using this compound as a cofactor analogue, researchers can investigate how the substitution at the C6 position influences the rates of individual steps in the catalytic cycle.
For non-heme iron enzymes such as the aromatic amino acid hydroxylases, a combination of X-ray absorption spectroscopy (XAS) and magnetic circular dichroism (MCD) can provide detailed information about the geometric and electronic structure of the iron center during catalysis. nih.govThese techniques can be used to probe the interaction between the iron, the pterin cofactor, and molecular oxygen, shedding light on the mechanism of O₂ activation. nih.gov Mössbauer spectroscopy is another powerful technique for studying iron-containing enzymes. It can provide information about the oxidation state and coordination environment of the iron atom in different reaction intermediates. researchgate.netBy using ⁵⁷Fe-labeled enzymes in conjunction with this compound, it is possible to directly observe the changes in the iron center as the reaction progresses.
Resonance Raman spectroscopy can be employed to probe the vibrational modes of the pterin cofactor and any associated metal centers. researchgate.netThis technique can provide information about the bonding and structure of the enzyme-pterin complex and how it changes during the catalytic cycle. The unique vibrational signature of the 6,6-dimethyl group could serve as a useful probe for these studies.
| Spectroscopic Technique | Information Gained | Application to this compound Systems |
| Stopped-flow Absorbance Spectroscopy | Pre-steady-state kinetics of intermediate formation and decay | Elucidating the influence of C6-substitution on reaction rates |
| X-ray Absorption Spectroscopy (XAS) | Geometric and electronic structure of the metal center | Probing the Fe-pterin-O₂ interaction in hydroxylases |
| Magnetic Circular Dichroism (MCD) | Electronic structure and spin state of the metal center | Characterizing the electronic properties of reaction intermediates |
| Mössbauer Spectroscopy | Oxidation state and coordination environment of iron | Directly observing changes at the iron center during catalysis |
| Resonance Raman Spectroscopy | Vibrational modes of the cofactor and metal center | Investigating the structure and bonding of the enzyme-pterin complex |
Development of Integrative Computational-Experimental Frameworks for Pterin Enzymology
The integration of computational and experimental approaches has become an indispensable strategy for unraveling the complexities of enzyme mechanisms. nih.govThe development of such integrative frameworks for pterin enzymology, with a focus on systems involving this compound, holds great potential for advancing our understanding of these vital enzymes.
Quantum mechanics/molecular mechanics (QM/MM) simulations are a powerful computational tool for studying enzymatic reactions. acs.orgrsc.orgIn this approach, the region of the enzyme where the chemical reaction occurs (the QM region, including the pterin cofactor and substrate) is treated with a high level of quantum mechanical theory, while the rest of the protein and solvent are described using a more computationally efficient molecular mechanics force field. acs.orgThis allows for the accurate modeling of bond-breaking and bond-forming events within the enzyme's active site. QM/MM simulations can be used to calculate reaction energy profiles, identify transition states, and elucidate the roles of active site residues in catalysis.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of enzyme-pterin complexes. nih.govescholarship.orgBy simulating the motions of the protein and the bound cofactor over time, MD can reveal how the protein's flexibility and conformational changes contribute to the catalytic process. Steered molecular dynamics (SMD) simulations can be used to model the binding and unbinding of pterin analogues like this compound to the enzyme's active site, providing information about the key interactions that govern ligand recognition and affinity. youtube.com The data generated from these computational studies can be used to guide the design of new experiments. For example, QM/MM calculations might predict that a specific amino acid residue plays a critical role in stabilizing a reaction intermediate. This prediction can then be tested experimentally through site-directed mutagenesis. Conversely, experimental data, such as kinetic isotope effects or the crystal structure of an enzyme-inhibitor complex, can be used to validate and refine the computational models. frontiersin.orgThis iterative cycle of prediction and validation is a hallmark of a successful integrative computational-experimental framework. nih.gov
| Computational Method | Experimental Counterpart | Integrated Insight |
|---|---|---|
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Kinetic Isotope Effects, Site-Directed Mutagenesis | Detailed reaction mechanisms and roles of active site residues |
| Molecular Dynamics (MD) Simulations | NMR Spectroscopy, X-ray Crystallography | Understanding protein dynamics and conformational changes during catalysis |
| Steered Molecular Dynamics (SMD) | Surface Plasmon Resonance, Isothermal Titration Calorimetry | Elucidation of ligand binding pathways and key interactions |
Exploiting this compound as a Molecular Probe in Engineered Biological Systems for Metabolic Network Perturbation Studies
Molecular probes are essential tools for studying complex biological systems such as metabolic networks. The unique properties of this compound make it a promising candidate for development as a molecular probe to perturb and study pterin-dependent metabolic pathways in engineered biological systems.
One of the key advantages of this compound is its increased stability compared to the natural, unsubstituted dihydropterin. The gem-dimethyl group at the C6 position can sterically hinder degradation reactions, leading to a longer intracellular half-life. This enhanced stability is a desirable feature for a molecular probe, as it allows for more controlled and sustained perturbation of the target pathway.
Engineered biological systems, such as microbial strains with modified metabolic pathways, provide an ideal platform for deploying this compound as a molecular probe. For example, a strain of Escherichia coli engineered to overproduce a pterin-dependent enzyme could be treated with this compound to study the effects of cofactor modulation on the output of the engineered pathway. nih.gov By introducing this compound into such a system, researchers can investigate a range of metabolic responses. For instance, the accumulation or depletion of specific metabolites upstream and downstream of the targeted enzyme can be monitored using techniques like mass spectrometry-based metabolomics. This can provide valuable information about the flux control and regulation of the pathway. biorxiv.org Furthermore, this compound could be functionalized with reporter groups, such as fluorescent tags or affinity labels, to create more sophisticated molecular probes. A fluorescently tagged analogue could be used to visualize the subcellular localization of the pterin cofactor and its interaction with target enzymes in real-time using advanced microscopy techniques. An affinity-labeled version could be used to identify and isolate pterin-binding proteins from complex cellular lysates, potentially revealing new components of the pterin-dependent metabolic network.
| Probe Design | Engineered System | Metabolic Insight |
| Stable, unlabeled this compound | Microbial strain with an engineered pterin-dependent pathway | Flux control and regulation of the target pathway |
| Fluorescently tagged this compound | Eukaryotic cell line expressing a tagged pterin-dependent enzyme | Subcellular localization and dynamics of cofactor-enzyme interactions |
| Affinity-labeled this compound | Cell lysate from a model organism | Identification of novel pterin-binding proteins and pathway components |
| Caged this compound | In vitro enzymatic assay | Spatiotemporal control of enzyme activation for mechanistic studies |
常见问题
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